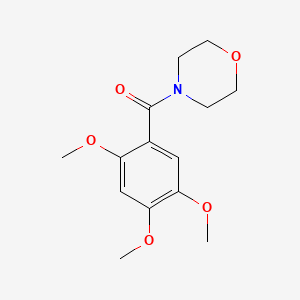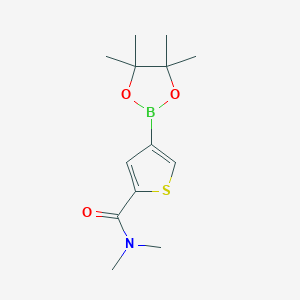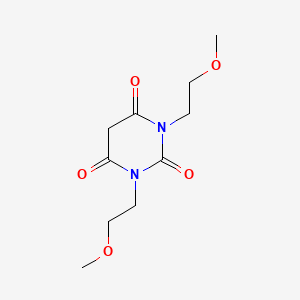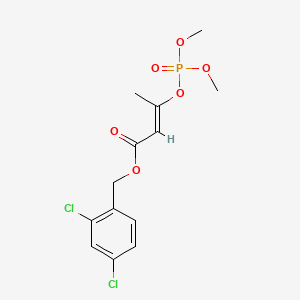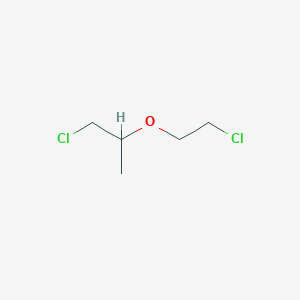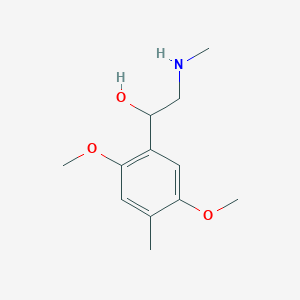![molecular formula C10H7F3N2OS B13942629 1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- CAS No. 851224-81-2](/img/structure/B13942629.png)
1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that contains a thiadiazole ring substituted with a methanol group and a trifluoromethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization in the presence of an oxidizing agent such as hydrogen peroxide or bromine. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to form the corresponding dihydrothiadiazole.
Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiadiazoles.
Substitution: Formation of various substituted thiadiazole derivatives.
科学研究应用
1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Used in the development of novel polymers and materials with unique electronic properties.
Agrochemicals: Explored for its potential as a pesticide or herbicide due to its biological activity.
作用机制
The mechanism of action of 1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in the substitution pattern.
Benzothiadiazole Derivatives: These compounds contain a benzene ring fused to the thiadiazole ring and are used in materials science and medicinal chemistry.
Uniqueness
1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
851224-81-2 |
|---|---|
分子式 |
C10H7F3N2OS |
分子量 |
260.24 g/mol |
IUPAC 名称 |
[3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]methanol |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)7-3-1-6(2-4-7)9-14-8(5-16)17-15-9/h1-4,16H,5H2 |
InChI 键 |
RJSAGKWMYSYKHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NSC(=N2)CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


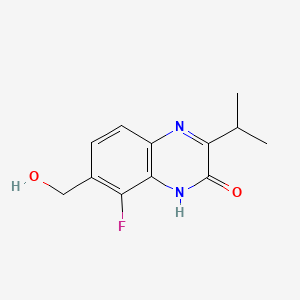

![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)
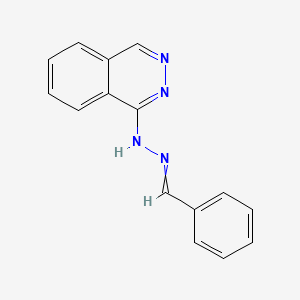
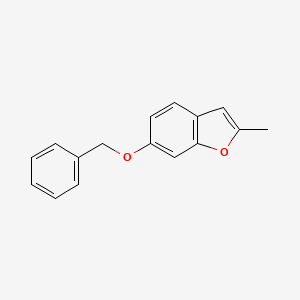
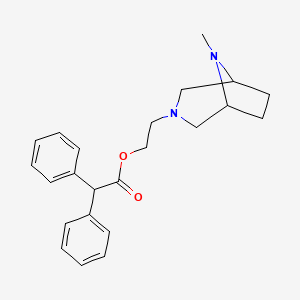
![4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13942589.png)
